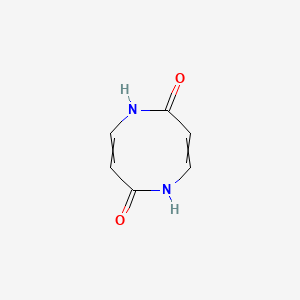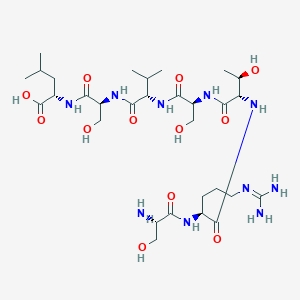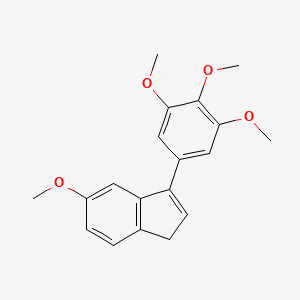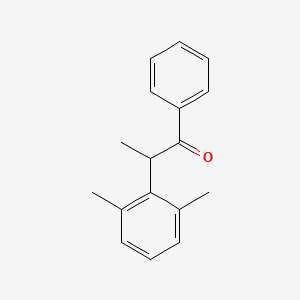
1,5-Diazocine-2,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazocine-2,6(1H,5H)-dione is an organic compound that belongs to the class of diazocines. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazocine-2,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of diamines with diacid chlorides: This method involves the reaction of a diamine with a diacid chloride in the presence of a base to form the diazocine ring.
Oxidative cyclization: This method involves the oxidation of a suitable precursor to form the diazocine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow reactors: To enhance the efficiency and scalability of the synthesis.
Catalytic processes: To improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diazocine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,5-Diazocine-2,6(1H,5H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as in drug design and development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,5-Diazocine-2,6(1H,5H)-dione involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: Leading to changes in cellular signaling pathways.
Inhibition or activation of enzymes: Affecting metabolic processes.
Interaction with nucleic acids: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1,5-Diazocine-2,6(1H,5H)-dione can be compared with other similar compounds, such as:
1,4-Diazocine-2,5(1H,4H)-dione: Another diazocine with a different ring structure.
1,3-Diazocine-2,4(1H,3H)-dione: A compound with a similar ring but different substitution pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of functional groups that confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
652995-63-6 |
|---|---|
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
1,5-dihydro-1,5-diazocine-2,6-dione |
InChI |
InChI=1S/C6H6N2O2/c9-5-1-3-7-6(10)2-4-8-5/h1-4H,(H,7,10)(H,8,9) |
InChI-Schlüssel |
PNOZCJLGKWLDSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C=CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)

![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)


![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)

![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)


